Home > Products > Screening Compounds P68028 > Chloroorienticin C
Chloroorienticin C - 118373-82-3

Chloroorienticin C

Catalog Number: EVT-1178119
CAS Number: 118373-82-3
Molecular Formula: C60H65Cl2N9O19
Molecular Weight: 1287.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chloroorienticin C is a natural product found in Amycolatopsis orientalis with data available.
Source and Classification

Chloroorienticin C is classified as a glycopeptide antibiotic, similar to vancomycin and teicoplanin. It is produced by Amycolatopsis orientalis, a soil-dwelling actinobacterium known for its ability to synthesize various bioactive compounds. The compound's structure includes multiple sugar units, which are critical for its biological activity and interaction with bacterial cell walls.

Synthesis Analysis

The synthesis of Chloroorienticin C involves a complex biosynthetic pathway that includes several enzymatic steps. The key enzymes involved in its biosynthesis are glycosyltransferases, which facilitate the transfer of sugar moieties to the peptide backbone.

  1. Biosynthetic Pathway: The synthesis begins with the assembly of a heptapeptide precursor, which is subsequently modified through glycosylation and other post-translational modifications.
  2. Enzymatic Reactions: Enzymes such as GtfA, GtfB, and GtfC play crucial roles in adding sugar residues to the peptide. For instance, GtfA transfers 4-epi-vancosamine to specific amino acid residues in the heptapeptide.
  3. Technical Parameters: Optimal conditions for these enzymatic reactions often include specific pH levels (e.g., GtfA exhibits optimal activity at pH 7.5) and temperature settings that facilitate maximum enzyme efficiency.
Molecular Structure Analysis

Chloroorienticin C has a complex molecular structure that includes:

  • Peptide Backbone: Composed of seven amino acids, including both proteinogenic and non-proteinogenic types.
  • Glycosylation: The presence of three sugar units—one D-glucose and two L-4-epi-vancosamines—attached to the peptide backbone is essential for its function.
  • Structural Data: The molecular formula for Chloroorienticin C is C73H88Cl2N10O26C_{73}H_{88}Cl_2N_{10}O_{26}, with a molecular weight of approximately 1,288.1 g/mol. Structural elucidation has been performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis

Chloroorienticin C undergoes several chemical reactions that are critical for its biological activity:

  1. Glycosylation Reactions: These involve the transfer of sugar units to specific amino acid residues within the peptide chain.
  2. Cross-Linking: Oxidative cross-linking between aromatic residues enhances stability and activity against bacterial cell walls.
  3. Post-Translational Modifications: These modifications include hydroxylation and chlorination, which occur after the peptide synthesis is completed.
Mechanism of Action

The mechanism of action of Chloroorienticin C primarily involves:

  • Inhibition of Cell Wall Synthesis: Similar to other glycopeptides, it binds to the D-alanyl-D-alanine terminus of cell wall precursors in bacteria, inhibiting transglycosylation and transpeptidation processes essential for cell wall synthesis.
  • Effect on Gram-Positive Bacteria: This binding disrupts bacterial cell wall integrity, leading to cell lysis and death, particularly effective against methicillin-resistant strains.
Physical and Chemical Properties Analysis

Chloroorienticin C exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water due to its glycosylated nature.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Characteristics: Characterization techniques such as mass spectrometry reveal distinct fragmentation patterns that assist in confirming its structure.
Applications

Chloroorienticin C has significant applications in:

  • Antibiotic Research: Its effectiveness against resistant bacterial strains makes it a candidate for further development into therapeutic agents.
  • Biochemical Studies: The compound serves as a model for studying glycopeptide antibiotic mechanisms and biosynthesis.
  • Pharmaceutical Development: Potential use in developing new antibiotics or modifying existing ones to enhance efficacy against resistant pathogens.
Introduction to Chloroorienticin C

Taxonomic Classification of the Producing Organism (Amycolatopsis spp.)

Amycolatopsis, a genus within the family Pseudonocardiaceae (phylum Actinomycetota), comprises aerobic, Gram-positive bacteria characterized by a high genomic GC content (66–75 mol%) and the absence of mycolic acids in their cell walls [3] [7]. First validly described by Lechevalier et al. in 1986, the genus was established to reclassify nocardioform actinomycetes containing meso-diaminopimelic acid (meso-DAP), arabinose, and galactose in their peptidoglycan [1] [7]. Amycolatopsis orientalis (previously classified as Streptomyces orientalis or Nocardia orientalis) is the primary species associated with glycopeptide production, including Chloroorienticin C and vancomycin [1] [10].

These bacteria exhibit remarkable ecological versatility, inhabiting diverse environments such as soils, marine sediments, lichens, plant matter, and even insect microbiomes [3] [8]. This adaptability correlates with extensive genomic diversity. Pan-genome analyses reveal a core genome of approximately 1,212 genes complemented by over 27,000 accessory genes, many implicated in secondary metabolite biosynthesis [3] [8]. Notably, Amycolatopsis species possess numerous biosynthetic gene clusters (BGCs), averaging 25 per genome, ranking second among rare actinomycetes for biosynthetic potential [3] [8]. The presence of specific genes, such as oxyB (encoding a cytochrome P450 enzyme critical for glycopeptide cross-linking), allows phylogenetic prediction of glycopeptide production capability within the genus [3].

Table 1: Taxonomic and Genomic Features of Glycopeptide-Producing Amycolatopsis

CharacteristicDetailSignificance
Taxonomic StatusGenus: Amycolatopsis; Family: PseudonocardiaceaeDistinguishes from Streptomyces (mycolic acid absent; meso-DAP present) [1] [7]
Cell Wall Compositionmeso-DAP, arabinose, galactose; No mycolic acidsKey chemotaxonomic feature defining genus [1] [7]
Primary HabitatSoil (terrestrial), marine sediments, plant-associated, insects [3]Diverse niches contribute to metabolic diversity
Genome Size Range5.62 Mb (A. granulosa) to 10.94 Mb (A. anabasis) [8]Larger genomes often correlate with greater biosynthetic potential
Average GC Content66–75 mol% [8]Characteristic of actinomycetes
Average BGCs per Genome25 [8]High potential for novel antibiotic production
Key Glycopeptide Gene MarkeroxyB (P450 monooxygenase) [3]Phylogenetic predictor of glycopeptide biosynthesis capability

Historical Discovery and Nomenclature Evolution of Glycopeptide Antibiotics

The discovery of glycopeptide antibiotics originated in the 1950s during intensive screening of soil-derived actinomycetes for antimicrobial agents. Vancomycin, isolated from Amycolatopsis orientalis (initially Streptomyces orientalis), was introduced clinically in 1958 [1] [6]. Its complex heptapeptide structure, featuring characteristic aryl ether and biaryl cross-links, was finally elucidated in 1983 [1]. This period marked the "Golden Age" of antibiotic discovery, heavily reliant on empirical screening of microbial fermentation broths [6].

Chloroorienticin C emerged later, identified by Eli Lilly researchers in the 1980s during investigations into Amycolatopsis orientalis strains [2]. Initially designated A82846B or LY264826, it was also termed Chloroorienticin A in some early literature, reflecting its structural similarity to orienticins and its chlorine substituents [2] [9]. This nomenclature evolved as related compounds were characterized. The "Chloroorienticin" prefix denotes both its chlorinated aromatic residues and its phylogenetic origin (Amycolatopsis orientalis), while the suffix (A, B, C) differentiates specific variants based on glycosylation patterns and subtle peptide modifications [2] [9].

The sequencing of the Chloroorienticin (also known as the chloroeremomycin) biosynthetic gene cluster (BGC) from Amycolatopsis orientalis in 1998 (cep genes) provided a molecular basis for understanding glycopeptide diversity [2] [10]. This revealed the non-ribosomal peptide synthetase (NRPS) assembly (CepA-C), post-assembly oxidative cross-linking (OxyA-C), glycosylation (GtfA-C), and halogenation (Orf10, Orf18) steps [2]. Chloroorienticin C differs from Chloroorienticin A primarily in its saccharide moieties, a result of variations in glycosyltransferase activity or regulatory factors within the BGC [9].

Table 2: Key Milestones in Glycopeptide Antibiotic Discovery Relevant to Chloroorienticin C

Time PeriodEventSignificance
1950sIsolation of vancomycin from Amycolatopsis orientalis (as Streptomyces orientalis) [1]First glycopeptide antibiotic discovered; foundation of the class
1958Clinical introduction of vancomycin [1]Established therapeutic utility against Gram-positive pathogens
1980sDiscovery of Chloroorienticin complex (A82846) by Eli Lilly from Amycolatopsis orientalis [2]Identification of Chloroorienticin C progenitor complex
1983Elucidation of vancomycin's chemical structure [1]Enabled understanding of D-Ala-D-Ala binding mechanism and cross-linked structure
Late 1980sStructural characterization of Chloroorienticin A/B/C variants [2] [9]Defined differences in glycosylation and halogenation patterns within the complex
1998Sequencing of Chloroorienticin (chloroeremomycin) BGC (cep genes) [2]Provided genetic blueprint for biosynthesis, enabling mechanistic studies and engineering attempts

Position of Chloroorienticin C Within the Orienticin Family

The orienticins encompass a group of structurally related glycopeptide antibiotics biosynthesized by Amycolatopsis orientalis. Chloroorienticin C is distinguished by its specific heptapeptide core modifications and glycosylation profile. Like all major glycopeptides (vancomycin, teicoplanin, chloroeremomycin), its core heptapeptide backbone consists of seven amino acids, including non-proteinogenic residues like 4-hydroxyphenylglycine (HPG) and 3,5-dihydroxyphenylglycine (DHPG) [2] [9]. Key structural features include:

  • Heptapeptide Core & Cross-links: The core features three characteristic cross-links installed by P450 enzymes OxyA, OxyB, and OxyC: two aryl-ether linkages (between residues 4 and 6, and 2 and 4) and one biaryl C-C bond (between residues 5 and 7) [2] [10]. Chloroorienticin C possesses the conserved cross-linked aglycon core, also known as the "vancosamine-type" core. NMR and structural studies (e.g., PDB: 1GAC) confirm this rigid basket-like structure is essential for D-Ala-D-Ala binding [10].
  • Halogenation: Chloroorienticin C contains chlorine atoms at specific positions on its aromatic side chains (tyrosine derivatives), introduced by flavin-dependent halogenases (e.g., products of orf10 and orf18) [2]. This chlorination pattern is shared with Chloroorienticin A and chloroeremomycin.
  • Glycosylation: Chloroorienticin C is glycosylated with the disaccharide β-D-glucosyl-2-epi-vancosamine attached to amino acid residue 4 (Hpg₄) of the heptapeptide core [2] [9]. This differs from Chloroorienticin A, which typically possesses the same disaccharide at residue 4 plus an additional epi-vancosamine monosaccharide at residue 6 (Bht₆) [2] [9]. Chloroorienticin C lacks the residue 6 sugar. Vancomycin, in contrast, carries L-vancosamine-α-1,2-D-glucose at residue 4. The specific glycosyltransferases (GtfA, GtfB, GtfD) within the BGC determine this pattern [10] [2].

Chloroorienticin C's structure positions it as an intermediate or variant within the biosynthetic pathway leading to more complex members like Chloroorienticin A or the clinically relevant derivative oritavancin (a semi-synthetic derivative of chloroeremomycin, which is very similar or identical to Chloroorienticin A) [2] [9]. Its biological activity profile aligns with other glycopeptides, showing potent activity against Gram-positive bacteria, including staphylococci and streptococci, by inhibiting peptidoglycan transglycosylation and transpeptidation. However, like vancomycin, it is generally inactive against vancomycin-resistant enterococci (VRE) possessing the VanA phenotype, where D-Ala-D-Ala is replaced by D-Ala-D-lactate [2] [9].

Table 3: Structural Comparison of Chloroorienticin C with Key Related Glycopeptides

Structural FeatureChloroorienticin CChloroorienticin A (Chloroeremomycin)VancomycinTeicoplanin
Heptapeptide CoreConserved cross-linked aglyconConserved cross-linked aglyconConserved cross-linked aglyconConserved cross-linked aglycon
Cross-linksD-O-E ring system (OxyB, OxyA, OxyC) [10]D-O-E ring system (OxyB, OxyA, OxyC)D-O-E ring systemD-O-E ring system
ChlorinationChlorinated aromatic residuesChlorinated aromatic residuesNoneNone
Glycosylation Site 4 (Hpg₄)β-D-Glucosyl-2-epi-vancosamineβ-D-Glucosyl-2-epi-vancosamineL-Vancosamine-α-1,2-D-glucoseD-Mannose
Glycosylation Site 6 (Bht₆)None2-epi-VancosamineNoneN-acetyl-D-glucosamine (or other acyl glucosamine)
Fatty Acid ChainAbsentAbsentAbsentPresent (Acyl group attached to sugar)
Primary Natural SourceAmycolatopsis orientalisAmycolatopsis orientalisAmycolatopsis orientalisActinoplanes teichomyceticus

Properties

CAS Number

118373-82-3

Product Name

Chloroorienticin C

IUPAC Name

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C60H65Cl2N9O19

Molecular Weight

1287.1 g/mol

InChI

InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86)

InChI Key

CHSINQSLUWRGER-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Synonyms

chloroorienticin C

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.